N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-15-4-3-14(22-15)16(21)20-8-11-6-13(10-19-7-11)12-2-1-5-18-9-12/h1-7,9-10H,8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRADHMXLMYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(O3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide typically involves the coupling of 3,3’-bipyridine with 5-bromofuran-2-carboxylic acid. This process can be achieved through various methods, including:
Stille Coupling: This approach uses a tin reagent in combination with a palladium catalyst to facilitate the coupling reaction.
Negishi Coupling: This method employs a zinc reagent along with a palladium catalyst to achieve the desired coupling.
Industrial Production Methods
Industrial production of N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide may involve large-scale application of the aforementioned coupling reactions, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of reagents, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bipyridine moiety allows for strong coordination with metal ions, which can modulate the activity of metalloenzymes and influence various biochemical pathways . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but different functional groups.
4,4’-Bipyridine: Known for its use in the synthesis of coordination polymers and its redox-active properties.
3,4’-Bipyridine: Used in the development of pharmaceuticals for treating heart failure.
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide stands out due to the presence of the bromofuran carboxamide group, which imparts unique chemical reactivity and potential biological activity. This structural feature differentiates it from other bipyridine derivatives and expands its range of applications in various fields of research.
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide is a synthetic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
This compound consists of a bipyridine moiety linked to a bromofuran carboxamide group. This configuration is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₂BrN₃O₂ |
| Molecular Weight | 324.17 g/mol |
| CAS Number | 2178771-94-1 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors:
- Metal Ion Coordination : The bipyridine moiety can chelate metal ions, influencing the activity of metalloenzymes involved in various biochemical pathways.
- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with biological macromolecules, potentially affecting their structure and function.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the fields of cancer research and antimicrobial studies.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:
- Inhibition of Cell Proliferation : The compound has demonstrated significant inhibitory effects on cancer cell growth in vitro.
- Induction of Apoptosis : Mechanistic studies suggest that it may induce programmed cell death in malignant cells by activating apoptotic pathways.
- Cell Cycle Arrest : Research indicates that it can cause cell cycle arrest at specific phases, thereby preventing further cell division.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest:
- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial effect may be due to disruption of bacterial cell membranes or interference with essential metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer activity against breast cancer cells (MCF-7).
- Findings : The compound reduced cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antibacterial properties against Staphylococcus aureus.
- Results : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating effective antibacterial activity.
Q & A
Q. What are the optimal synthetic routes for N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the bipyridine core. The 3,3'-bipyridin-5-ylmethyl group can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated pyridine precursors .
- Step 2 : Activation of the 5-bromofuran-2-carboxylic acid. This is often achieved by converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) .
- Step 3 : Coupling the bipyridine derivative with the activated carboxamide. Amide bond formation is facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical for isolating the pure compound .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the integration and chemical environment of protons and carbons, respectively. For example, the bipyridine protons appear as distinct aromatic signals (δ 7.5–9.0 ppm), while the furan protons resonate at δ 6.0–7.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the bromine atom .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (C-Br stretch) validate functional groups .
Advanced Research Questions
Q. How should experimental designs be structured to investigate its interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (association/dissociation rates) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes. Focus on interactions between the bromofuran moiety and hydrophobic pockets or the bipyridine group and metal ions (e.g., Zn²⁺ in metalloenzymes) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) to minimize discrepancies. For example, differences in ATP levels in cell viability assays can alter IC₅₀ .
- Solubility Considerations : Use DMSO stocks at <0.1% (v/v) to avoid solvent interference. Confirm solubility in assay buffers via dynamic light scattering (DLS) .
- Metabolite Interference : Perform LC-MS/MS to check for compound degradation or metabolite formation during assays .
Q. What computational methods are recommended for predicting its physicochemical properties and reactivity?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. The bromine atom may act as an electron-withdrawing group, stabilizing the LUMO .
- Molecular Dynamics (MD) Simulations : Simulate solvation dynamics in water or lipid bilayers to assess membrane permeability .
- QSAR Modeling : Corrogate structural features (e.g., bipyridine planarity, bromofuran lipophilicity) with activity data to guide analog synthesis .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Core Modifications : Replace the bipyridine with quinoline or isoquinoline to assess π-π stacking efficiency .
- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) on the furan ring to modulate electron density and binding affinity .
- Bioisosteric Replacement : Substitute the bromine atom with chlorine or trifluoromethyl groups to balance steric and electronic effects .
Methodological Considerations
Q. How should stability studies be conducted under varying pH and temperature conditions?
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC-UV at 254 nm .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
Q. What analytical techniques are suitable for comparative studies with structurally similar compounds (e.g., bipyridine or bromofuran derivatives)?
- X-ray Crystallography : Resolve 3D structures to compare binding geometries with analogs .
- Tandem MS/MS : Fragment ions (e.g., loss of Br• from the furan ring) can differentiate isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
